![molecular formula C17H18F3N5O4 B3006497 ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate CAS No. 1396791-83-5](/img/structure/B3006497.png)
ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate
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Overview
Description
The compound "ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the potential characteristics and synthesis pathways of the compound . For instance, the synthesis of related pyrazole and isoxazole derivatives through cycloaddition reactions and the use of trifluoromethoxy groups in molecular structures are discussed .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including annulation methods, cycloaddition reactions, and cross-coupling reactions. For example, substituted pyrazoles can be synthesized through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, the synthesis of ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate was achieved through a regioselective 1,3-dipolar cycloaddition . These methods could potentially be adapted for the synthesis of the compound , considering the presence of a tetrazole ring and a trifluoromethoxy group.
Molecular Structure Analysis
The molecular structures of synthesized compounds are often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The presence of intermolecular hydrogen bonds and π-π stacking interactions can stabilize the crystal structure . Theoretical calculations, including DFT, can be used to predict and compare the molecular geometry and electronic properties with experimental data .
Chemical Reactions Analysis
The related compounds have been used in various chemical reactions, including cross-coupling reactions to obtain different condensed pyrazoles . The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests competing photolytic pathways, which could be relevant for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by their spectroscopic data and crystal structures. The compounds exhibit specific intermolecular interactions that contribute to their stability. Theoretical studies provide additional insights into their electronic structures, such as HOMO/LUMO energies, which are important for understanding their reactivity .
Scientific Research Applications
Conversion of Amides to Esters
An efficient methodology for converting primary and secondary amides to methyl and ethyl esters using trimethyl- and triethyloxonium tetrafluoroborates, followed by dilute acid, was developed. This process was applied to a precursor in the synthesis of carfentanil, demonstrating a versatile approach to ester formation from amides (Kiessling & McClure, 1997).
Synthesis of Condensed Pyrazoles
Ethyl 3‐ and 5‐triflyloxy‐1H‐pyrazole‐4‐carboxylates were used as precursors in Sonogashira-type cross-coupling reactions with various alkynes. This approach facilitated the synthesis of various condensed pyrazoles, demonstrating the compounds' utility in complex chemical syntheses (Arbačiauskienė et al., 2011).
Phosphine-catalyzed [4 + 2] Annulation
A study showed how ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This reaction led to the formation of highly functionalized tetrahydropyridines, highlighting the synthetic versatility of the compound (Zhu, Lan, & Kwon, 2003).
Microwave-Assisted Amidation
Microwave-assisted treatment of ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate with primary aliphatic amines produced corresponding carboxamides in good yields. This method presents a rapid and efficient way to achieve amidation, a crucial step in many organic syntheses (Milosevic et al., 2015).
Antimicrobial and Antioxidant Studies
Compounds synthesized from ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates were screened for their antimicrobial and antioxidant activities. Some compounds exhibited excellent antibacterial and antifungal properties, as well as significant antioxidant potential, indicating their potential for further pharmaceutical development (Raghavendra et al., 2016).
Trifluoromethyl Heterocycles Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate was identified as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This demonstrates the compound's utility in creating diverse chemical structures with potential applications in medicinal chemistry and drug design (Honey et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 1-[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O4/c1-2-28-16(27)11-4-3-9-24(10-11)15(26)14-21-23-25(22-14)12-5-7-13(8-6-12)29-17(18,19)20/h5-8,11H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEMSRYQHSWQTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate |
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